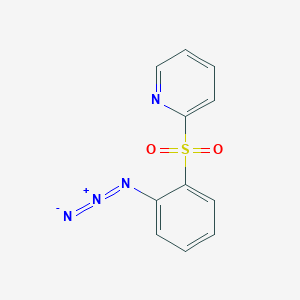

2-(2-Azidobenzene-1-sulfonyl)pyridine

Description

Positional Significance within Contemporary Organic Chemistry and Heterocyclic Synthesis

In the realm of organic chemistry, the strategic placement of functional groups within a molecule dictates its reactivity and potential applications. The title compound, with its 2-sulfonylpyridine core, is part of a class of molecules that has garnered considerable attention. The pyridine (B92270) ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous scaffold in pharmaceuticals and functional materials. researchgate.netquimicaorganica.orgmdpi.commdpi.com Its derivatives play crucial roles in a myriad of biological processes and are integral components of numerous FDA-approved drugs. quimicaorganica.orgmdpi.com The introduction of a sulfonyl group at the 2-position of the pyridine ring significantly influences its electronic properties, rendering the ring susceptible to nucleophilic attack and enabling a diverse range of chemical transformations. nih.gov This substitution pattern is particularly valuable in the construction of more complex heterocyclic frameworks.

Review of Sulfonyl Azide (B81097) Functionality in Advanced Chemical Transformations

The sulfonyl azide group (-SO₂N₃) is a highly energetic and versatile functional group in organic synthesis. It is a well-established precursor for the generation of sulfonylnitrenes upon thermal or photochemical activation. These reactive intermediates can undergo a variety of transformations, including C-H insertion, aziridination of olefins, and rearrangements, providing efficient routes to nitrogen-containing molecules. Furthermore, sulfonyl azides are widely employed in "click chemistry," specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to form stable triazole linkages. The presence of the sulfonyl group modulates the reactivity of the azide, and its applications in transition-metal-catalyzed reactions are continually expanding.

Importance of Pyridine-Based Molecular Scaffolds in Modern Chemical Research

Pyridine and its derivatives are fundamental building blocks in modern chemical research, with applications spanning from medicinal chemistry to materials science. researchgate.netmdpi.commdpi.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which is crucial for molecular recognition and catalytic processes. The aromatic nature of the pyridine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its steric and electronic properties. researchgate.net This versatility has led to the incorporation of pyridine scaffolds into a vast array of compounds with diverse biological activities, including anticancer, antibacterial, and antiviral properties. mdpi.com

Contextualization of 2-(2-Azidobenzene-1-sulfonyl)pyridine as a Research Target

The specific arrangement of the functional groups in this compound makes it a particularly interesting research target. The ortho-azidoaryl sulfonyl moiety attached to the pyridine ring presents the potential for intramolecular reactions. For instance, thermal or photochemical decomposition of the azide could lead to the formation of a nitrene, which could then react intramolecularly with the pyridine ring or other parts of the molecule to generate novel fused heterocyclic systems. This potential for intramolecular cyclization makes it a valuable precursor for the synthesis of unique and potentially biologically active compounds that would be challenging to access through other synthetic routes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61174-54-7 |

|---|---|

Molecular Formula |

C11H8N4O2S |

Molecular Weight |

260.27 g/mol |

IUPAC Name |

2-(2-azidophenyl)sulfonylpyridine |

InChI |

InChI=1S/C11H8N4O2S/c12-15-14-9-5-1-2-6-10(9)18(16,17)11-7-3-4-8-13-11/h1-8H |

InChI Key |

RQNPVLQOBLXAJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Strategies for 2 2 Azidobenzene 1 Sulfonyl Pyridine and Analogues

Direct Synthesis Approaches to the 2-(2-Azidobenzene-1-sulfonyl)pyridine Core Structure

Direct synthetic routes to the this compound scaffold focus on the formation of the key sulfonylpyridine linkage through various chemical transformations. These methods often involve the coupling of appropriately substituted azidobenzene (B1194522) and pyridine (B92270) precursors.

Coupling Reactions Involving Azidobenzene Precursors

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of aryl-heteroaryl bonds. In the context of synthesizing the target molecule, this could involve the coupling of a pyridine derivative with an azidobenzene-1-sulfonyl halide. While direct coupling of sulfonyl chlorides can be challenging, the use of pyridine sulfinates as nucleophilic coupling partners in palladium-catalyzed reactions with aryl halides has proven effective for creating similar C-S bonds. nih.gov This suggests a potential route where a pre-formed pyridine-2-sulfinate is coupled with a 2-azidobenzene halide.

Furthermore, sulfonyl azides themselves are versatile precursors. Palladium-catalyzed carbonylation of sulfonyl azides can generate sulfonyl isocyanates in situ, which can then be trapped by various nucleophiles. nih.gov While this doesn't directly form the sulfonyl-pyridine bond, it highlights the reactivity of sulfonyl azides in palladium-catalyzed systems, suggesting the potential for developing direct coupling methods.

A general approach for the synthesis of sulfonyl azides involves the reaction of the corresponding sulfonyl chloride with sodium azide (B81097). beilstein-journals.org More recently, methods utilizing sulfonyl fluorides and trimethylsilyl (B98337) azide have been developed, offering a more stable alternative to sulfonyl chlorides. organic-chemistry.org

Functionalization of Pyridine Rings with Sulfonyl Azide Moieties

Direct functionalization of the pyridine ring offers an alternative strategy. Due to the electron-poor nature of the pyridine ring, direct and selective C-H functionalization can be challenging. researchgate.netrsc.org However, various methods for the introduction of sulfur-containing functional groups have been developed. researchgate.net Traditional methods often rely on the use of halopyridines in transition metal-catalyzed cross-coupling reactions. researchgate.net

The reaction of sulfonyl azides with pyridines and their fused derivatives has been studied, providing a potential pathway to introduce the sulfonyl azide group onto the pyridine ring. acs.org This approach would involve the direct reaction of a suitable sulfonyl azide with the pyridine core, potentially leading to the desired 2-substituted product.

The synthesis of pyridine-3-sulfonyl chlorides has been achieved through the diazotization of 3-aminopyridines followed by a sulfonyl chlorination reaction. researchgate.netgoogle.com A similar strategy could be envisioned for the synthesis of the 2-sulfonyl chloride isomer, which could then be converted to the corresponding sulfonyl azide.

Regioselective Synthesis via Heteroaromatic Thioamides and Sulfonyl Azides

A highly effective and regioselective method for the synthesis of related N-sulfonyl amidine structures involves the reaction of heteroaromatic thioamides with sulfonyl azides. beilstein-journals.orgnih.govresearchgate.net This reaction proceeds via a plausible [3+2] cycloaddition of the azide group to the C=S moiety of the thioamide, followed by the extrusion of nitrogen and sulfur to form the N-sulfonyl amidine. beilstein-journals.org

This methodology has been successfully applied to pyridine-containing thioamides. For instance, 2,5-dithiocarbamoylpyridine reacts with sulfonyl azides to form a pyridine bearing two sulfonyl amidine groups. beilstein-journals.orgnih.gov This demonstrates the feasibility of using pyridine thioamides as precursors for the introduction of sulfonyl-containing groups in a regioselective manner. While this method yields N-sulfonyl amidines rather than the direct sulfonyl linkage, it is a significant advancement in the synthesis of molecules containing both pyridine and sulfonyl azide-derived moieties.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| 2,5-Dithiocarbamoylpyridine | Sulfonyl Azides | Pyridine with two N-sulfonyl amidine fragments | Boiling propanol (B110389) or solvent-free | Good | beilstein-journals.org |

| Heterocyclic Thioamides | Alkyl- and Arylsulfonyl Azides | N-Sulfonyl Amidines | Various | Good | beilstein-journals.orgnih.govresearchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Routes for Azidopyridines

Nucleophilic aromatic substitution (SNAr) is a common and effective method for the synthesis of substituted pyridines, particularly at the 2- and 4-positions. stackexchange.comyoutube.com This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.com

The synthesis of 2-azidopyridine (B1249355) can be achieved through the reaction of 2-halopyridines (e.g., 2-chloropyridine (B119429) or 2-fluoropyridine) with an azide source, such as sodium azide. researchgate.net 2-Fluoropyridines are often more reactive in SNAr reactions than their chloro- or bromo- counterparts. nih.gov This approach provides a reliable method for introducing the azide functionality at the 2-position of the pyridine ring. The resulting 2-azidopyridine can then be further functionalized.

The SNAr reaction is a cornerstone in the synthesis of functionalized pyridines and is applicable to a wide range of substrates, including complex, multi-substituted pyridines. nih.gov The reaction conditions are often mild, making it a versatile tool for late-stage functionalization. nih.gov

| Substrate | Nucleophile | Product | Key Feature | Reference |

| 2-Halopyridine (Cl, F) | Azide ion (e.g., NaN3) | 2-Azidopyridine | Regioselective at the 2-position | researchgate.net |

| 2-Fluoropyridine | Various Nucleophiles | 2-Substituted Pyridine | High reactivity in SNAr | nih.gov |

Indirect Methodologies for the Preparation of Related Azidobenzene-Sulfonyl-Pyridine Systems

Indirect methods involve the synthesis of the target molecule through the modification of pre-existing, functionalized aromatic or heterocyclic compounds. These multi-step sequences allow for the gradual construction of the desired structure.

Derivatization from Pre-functionalized Aromatic or Heterocyclic Compounds

This approach relies on starting materials that already contain either the azidobenzene or the sulfonylpyridine moiety, which is then further modified to complete the target structure.

For instance, one could start with a pre-formed 2-aminopyridine (B139424). The amino group can be converted to a diazonium salt and subsequently transformed into a sulfonyl chloride. researchgate.netgoogle.com This sulfonyl chloride can then be reacted with sodium azide to yield the corresponding pyridine-2-sulfonyl azide. This intermediate can then be coupled with a suitable benzene (B151609) derivative to form the final product.

Alternatively, starting with a pre-functionalized azidobenzene derivative, such as 2-azidobenzenethiol, this could be oxidized to the corresponding sulfonyl chloride. researchgate.netrsc.org This reactive intermediate could then be coupled with a suitable pyridine derivative to furnish the target molecule.

Another strategy involves the synthesis of a sulfapyridine-like structure first. For example, 2-aminopyridine can be reacted with a substituted benzenesulfonyl chloride, such as p-acetylaminobenzene sulfonyl chloride, to form an N-(2-pyridinyl)benzenesulfonamide. google.com The acetylamino group could then be hydrolyzed to an amino group, which could be converted to an azide via diazotization followed by reaction with an azide source.

These derivatization approaches offer flexibility in the synthesis, allowing for the introduction of various substituents on both the azidobenzene and pyridine rings by selecting the appropriate starting materials.

Multi-Component Reaction Sequences for Complex Architectures

Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. researchgate.net This approach is particularly valuable for synthesizing intricate heterocyclic structures that would otherwise require lengthy, multi-step sequences. In the context of sulfonyl azides, MCRs provide a powerful tool for creating diverse and complex molecules.

One notable example is the palladium-catalyzed three-component reaction involving sulfonyl azides, primary amines, and methyl α-isocyanoacetates. This method efficiently produces tetrasubstituted imidazolone (B8795221) derivatives in good to excellent yields by forming new C-C and C-N bonds in one step under mild conditions. rsc.org

Copper-catalyzed MCRs are also prominent, particularly in the synthesis of N-sulfonyl amidines. openaccesspub.orgnih.gov These reactions typically involve the coupling of a sulfonyl azide, a terminal alkyne, and an amine. The versatility of this approach has been applied to the synthesis of numerous nitrogen-containing heterocyclic compounds. nih.gov A solvent-free and catalyst-free variation of this three-component reaction has also been developed, combining a sulfonyl azide, methyl propiolate, and a secondary cyclic amine at room temperature to yield sulfonyl amidines, highlighting the method's efficiency and reduced environmental impact. openaccesspub.org Such MCRs offer a direct pathway to complex molecules that could incorporate the this compound scaffold.

Catalytic Systems in the Synthesis of Azide-Sulfonyl Compounds

The synthesis of azide-sulfonyl compounds is greatly enhanced by the use of various catalytic systems, which can be broadly categorized into metal-mediated approaches and metal-free protocols.

Metal-Mediated and Metal-Catalyzed Approaches (e.g., Copper Catalysis in Azide-Alkyne Cycloaddition)

Transition metal catalysis is a cornerstone for the functionalization of C-H bonds and the formation of C-N bonds using organic azides as nitrogen sources. rsc.org Among these, copper catalysis is particularly significant, most notably in the azide-alkyne cycloaddition (CuAAC) reaction. nih.gov

The CuAAC reaction, a premier example of "click chemistry," unites organic azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This contrasts sharply with the uncatalyzed thermal reaction, which requires higher temperatures and yields a mixture of 1,4- and 1,5-regioisomers. nih.gov The mechanism involves the in situ formation of a copper(I) species, which reacts with a terminal alkyne to form a copper acetylide intermediate. wikipedia.orgacs.org This intermediate then undergoes a [3+2] cycloaddition with a sulfonyl azide to generate a copper-triazole species. acs.org

When sulfonyl azides are used in CuAAC reactions, the chemistry can be unique. The resulting N-sulfonylated triazole intermediate can be destabilized by the strong electron-withdrawing sulfonyl group, leading to a ring-chain isomerization that forms an N-sulfonyl ketenimine. nih.govnih.gov This reactive ketenimine can then be trapped by various nucleophiles, expanding the synthetic utility of the reaction beyond simple triazole formation. nih.govnih.govacs.org

Beyond copper, other metals like palladium and rhodium are also employed. Palladium catalysts are effective in MCRs and in the regioselective C-3 sulfonamidation of indoles using sulfonyl azides. rsc.orgrsc.org Rhodium has been used for the direct C-2 sulfonamidation of indoles. rsc.org

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)₂ / DPEPhos | Sulfonyl azide, Primary amine, Methyl α-isocyanoacetate | Tetrasubstituted imidazolone | rsc.org |

| Cu(I) | Sulfonyl azide, Terminal alkyne | 1,4-Disubstituted-1,2,3-triazole | nih.gov |

| Cu(I) | Sulfonyl azide, Terminal alkyne, Amine | N-Sulfonyl amidine | openaccesspub.orgnih.gov |

| Pd(TFA)₂ / PPh₃ | 2-Arylindole, Sulfonyl azide | C3-Sulfonamidated indole | rsc.org |

Organocatalytic and Metal-Free Synthetic Protocols

While metal catalysis is powerful, there is a growing interest in developing metal-free and organocatalytic synthetic methods to avoid potential metal contamination in final products and to promote greener chemistry. Several such protocols have been established for reactions involving sulfonyl azides.

A notable example is the direct, one-pot synthesis of N-sulfonyl amidines from sulfonyl azides, methyl propiolate, and secondary amines, which proceeds efficiently at room temperature without any catalyst or solvent. openaccesspub.org Another transition metal- and catalyst-free method involves the direct reaction of sulfonyl azides with tertiary or secondary amines under reflux conditions, proceeding via an in situ aerobic oxidation of the amine. nih.gov These methods offer significant advantages in terms of operational simplicity and reduced environmental impact. openaccesspub.orgnih.gov

The synthesis of sulfonyl azides themselves can also be achieved under metal-free conditions. Imidazole-1-sulfonyl azide hydrogen sulfate (B86663) has been presented as an efficient diazo-transfer reagent for converting primary sulfonamides into sulfonyl azides without the need for copper salts. acs.org This reagent is noted for its stability, low cost, and ease of use compared to other diazo-transfer agents. acs.org

Control of Regioselectivity and Stereoselectivity in Synthetic Pathways

Achieving high levels of regioselectivity and stereoselectivity is a critical goal in modern organic synthesis to ensure the formation of a single, desired isomer.

Regioselectivity: The control of regiochemistry is exemplified by the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction provides exclusively the 1,4-disubstituted 1,2,3-triazole regioisomer, a significant advantage over the thermal equivalent that produces mixtures. nih.govwikipedia.org Regiocontrol is also crucial in C-H functionalization reactions. For instance, the direct sulfonamidation of aromatic C-H bonds can be guided to a specific position by using directing groups on the aromatic substrate, leading to excellent ortho-selectivity. rsc.org Similarly, the reaction of heteroaromatic thioamides with sulfonyl azides has been developed into a general and regioselective method for preparing heterocyclic N-sulfonyl amidines. nih.govnih.gov

Stereoselectivity: The development of stereoselective reactions involving sulfonyl azides is an area of active research. A significant breakthrough is the copper/diamine catalyzed stereoselective addition of alkynes to in situ generated ketenimine intermediates. This cascade reaction leads to the synthesis of (Z)-1,3-enynes with high stereoselectivity. acs.org This method represents a successful instance of trapping and isolating the enamine intermediates formed during the CuAAC cascade. acs.org Furthermore, a novel sulfonyl fluoride (B91410) reagent has been developed for the regio- and stereoselective construction of triazolyl vinyl sulfonyl fluorides, yielding products with an exclusive E-configuration at the vinyl group. acs.org

Development of Sustainable and Efficient Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for sulfonyl azides and their derivatives. Key goals include improving efficiency, reducing waste, and using environmentally benign materials.

One-pot syntheses and multi-component reactions are inherently efficient and sustainable as they reduce the number of synthetic steps, minimize the use of solvents for purification of intermediates, and save time and resources. rsc.orgopenaccesspub.orgsci-hub.se The development of solvent-free reaction conditions further enhances the green credentials of these methods. openaccesspub.org

The choice of solvent is also critical. Polyethylene glycol (PEG-400) has been successfully employed as an efficient, eco-friendly, and recyclable reaction medium for the synthesis of sulfonyl azides from sulfonyl chlorides and sodium azide, affording excellent yields under mild conditions. tandfonline.comsemanticscholar.org

Efficiency is also improved by developing synthetic routes from more readily available and stable starting materials. While the classic synthesis of sulfonyl azides involves sulfonyl chlorides, which can be difficult to handle, newer methods allow for their preparation from stable sulfonamides via diazo transfer or directly from sulfonic acids. sci-hub.senih.govacs.orgresearchgate.net For example, triflyl azide and imidazole-1-sulfonyl azide salts have been established as effective diazo-transfer reagents for converting stable sulfonamides to sulfonyl azides under mild, high-yielding conditions. acs.orgnih.govacs.org

| Protocol | Starting Materials | Key Features | Reference |

|---|---|---|---|

| PEG-400 Mediated Synthesis | Sulfonyl chloride, Sodium azide | Eco-friendly, recyclable solvent; Mild conditions | tandfonline.comsemanticscholar.org |

| One-Pot Catalyst-Free MCR | Sulfonyl azide, Alkyne, Amine | Solvent-free, catalyst-free, room temperature | openaccesspub.org |

| Diazo Transfer | Primary sulfonamide, Imidazole-1-sulfonyl azide salt | Metal-free, high-yielding, stable starting material | acs.org |

| One-Pot from Sulfonic Acid | Sulfonic acid, Cl₃CCN, Ph₃P, NaN₃ | Avoids use of unstable sulfonyl chlorides | sci-hub.se |

Chemical Reactivity and Mechanistic Investigations of 2 2 Azidobenzene 1 Sulfonyl Pyridine

Reactivity Profile of the Azide (B81097) Moiety

The azide group is a high-energy, versatile functional group known for its diverse reactivity, which is significantly modulated by the attached arylsulfonyl framework in 2-(2-azidobenzene-1-sulfonyl)pyridine.

Thermal and Photochemical Denitrogenation Leading to Nitrene Intermediates

A hallmark reaction of aryl azides is the extrusion of molecular nitrogen (N₂) upon thermal or photochemical stimulation to generate highly reactive nitrene intermediates. beilstein-journals.orgnih.gov In the case of this compound, this denitrogenation process yields a sulfonylnitrene, a species that can exist in either a singlet or a triplet electronic state. researchgate.net

Photochemical activation, often employing visible light and a photosensitizer, can lead to the formation of a triplet sulfonyl nitrene. princeton.edunih.gov This process typically involves energy transfer from the excited photocatalyst to the sulfonyl azide. researchgate.net The resulting triplet nitrene is a diradical species and exhibits characteristic radical-type reactivity, such as hydrogen atom abstraction. researchgate.netprinceton.edu For instance, in solvents like tetrahydrofuran (B95107) (THF), the triplet sulfonyl nitrene can abstract a hydrogen atom to initiate radical cyclization processes. princeton.edu

Thermal decomposition also leads to the formation of nitrenes. beilstein-journals.orgnih.gov The stability and subsequent reaction pathways of the generated nitrene are influenced by the molecular structure. In related systems like 2-azidopyridines, thermal and photochemical conditions can induce complex rearrangements, including ring expansion to seven-membered diazacycloheptatetraene intermediates or ring-opening to vinylnitrenes. beilstein-journals.org While these specific rearrangements are documented for the pyridyl azide part, the primary reactive intermediate from the azidobenzene (B1194522) moiety is the arylsulfonyl nitrene, which readily engages in insertion or amidation reactions. researchgate.netnih.gov

The generation of these nitrene intermediates is a gateway to a wide array of synthetic transformations, including C-H amination and aziridination of alkenes. researchgate.netnih.gov

Concerted and Stepwise Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

Aryl azides are classic 1,3-dipoles and readily participate in [3+2] dipolar cycloaddition reactions with various dipolarophiles, most notably alkynes and alkenes, to form five-membered heterocyclic rings. acs.orglibretexts.org This reaction, often referred to as the Huisgen cycloaddition, is a cornerstone of click chemistry. libretexts.orgnvsu.ru For this compound, the electron-withdrawing nature of the sulfonyl group significantly influences the azide's reactivity in these cycloadditions.

The mechanism of these reactions can be either concerted or stepwise. researchgate.net Molecular Electron Density Theory (MEDT) studies on aryl azides suggest that many [3+2] cycloadditions proceed through a polar, single-step (concerted) mechanism rather than via zwitterionic intermediates. acs.org However, the degree of synchronicity can vary, with some reactions described as two-stage, one-step processes. acs.orgwhiterose.ac.uk

The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) interactions. Typically, the reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. acs.org However, sulfonyl azides are electron-poor, which lowers the energy of their LUMO. nih.gov This enhances their reactivity in "inverse-electron-demand" cycloadditions with electron-rich dipolarophiles, such as enamines or strained alkynes. nih.govmasterorganicchemistry.com For example, the reaction of electron-deficient perfluoroaryl azides with enamines is orders of magnitude faster than that of phenyl azide. masterorganicchemistry.com Similarly, sulfonyl azides react rapidly with strained cyclooctynes in strain-promoted azide-alkyne cycloadditions (SPAAC). nih.gov

The reaction between β-azolylenamines and sulfonyl azides, for instance, proceeds through an intermediate triazoline which then transforms to yield N-unsubstituted 1,2,3-triazoles. acs.org The table below summarizes the outcomes of cycloaddition reactions involving sulfonyl azides with different reaction partners.

| Sulfonyl Azide Partner | Product Type | Reference |

| Enamines | Amidines (via rearrangement of triazolines) | masterorganicchemistry.com, wikipedia.org |

| Strained Alkynes (e.g., cyclooctyne) | 1-Sulfonylcyclooctatriazoles | nih.gov |

| Terminal Alkynes (Cu-catalyzed) | 1,4-Disubstituted-1,2,3-triazoles | nvsu.ru |

| β-Azolylenamines | 1H-4-(Azol-5-yl)-1,2,3-triazoles | acs.org |

Nucleophilic and Electrophilic Interactions at the Azide Group

The azide functionality in this compound can interact with both nucleophiles and electrophiles, although its reactivity is heavily skewed by the electron-withdrawing sulfonyl group.

Nucleophilic Interactions: The most well-documented nucleophilic attack on azides involves phosphines, in what is known as the Staudinger reaction. wikipedia.org In this reaction, a phosphine (B1218219), such as triphenylphosphine, acts as a nucleophile, attacking the terminal nitrogen (Nγ) of the azide. nih.govwikipedia.org This attack forms a phosphazide (B1677712) intermediate, which typically loses N₂ gas rapidly to form an iminophosphorane (or aza-ylide). nih.govwikipedia.org

R₃P + R'N₃ → R₃P=NR' + N₂

This iminophosphorane intermediate can be hydrolyzed to produce a primary amine and a phosphine oxide (Staudinger reduction), or it can be trapped with an electrophile, such as a carbonyl group, in an aza-Wittig reaction to form an imine. beilstein-journals.orgwikipedia.orgrsc.org The presence of the electron-deficient sulfonyl group in this compound is expected to accelerate the initial nucleophilic attack by the phosphine. nih.gov However, iminophosphoranes formed from electron-deficient azides tend to be more stable and less prone to hydrolysis. nih.gov

Electrophilic Interactions: The azide group itself is generally not strongly nucleophilic. However, the terminal nitrogen atom possesses lone pairs and can be mildly nucleophilic. acs.org In the context of this compound, the strong electron-withdrawing effect of the sulfonyl group diminishes the nucleophilicity of the azide. Instead, this electronic pull renders the azide group itself more "electrophilic" in character compared to simple alkyl or aryl azides. acs.org This enhanced electrophilicity makes it a better partner for electron-rich reactants in cycloadditions (as discussed in 3.1.2) and other reactions. For example, aryl azides have been described as electrophilic partners in multicomponent reactions like the Van Leusen reaction. nih.gov

Radical Processes Involving the Azide Functionality as a Radical Acceptor

Beyond forming nitrene radicals via denitrogenation, the azide group in sulfonyl azides can participate in radical processes. Under visible-light photoredox catalysis, sulfonyl azides can be activated to generate reactive radical intermediates without the immediate loss of N₂.

One proposed pathway involves a single-electron transfer (SET) from an excited photocatalyst to the sulfonyl azide, forming a sulfonyl nitrene radical anion. researchgate.netmdpi.com This radical anion is a distinct reactive species from the neutral triplet nitrene and provides an alternative pathway for reactions like alkene aziridination. researchgate.netlibretexts.org

Furthermore, the sulfonyl azide can act as a radical acceptor to generate a sulfonyl radical (R-SO₂•). acs.org For example, a radical generated from THF (via hydrogen abstraction by a photochemically generated triplet nitrene) can react with a sulfonyl azide to produce a sulfonyl radical. princeton.edu This sulfonyl radical can then engage in a cascade of reactions, such as sulfonylation/cyclization of enynes. princeton.eduacs.org These findings indicate that the azide functionality is not merely a precursor for nitrenes but can actively participate in radical chain processes.

The table below outlines the types of radical intermediates generated from sulfonyl azides and their typical subsequent reactions.

| Radical Intermediate | Generation Method | Subsequent Reaction | Reference |

| Triplet Sulfonyl Nitrene | Photosensitized Energy Transfer | Hydrogen Atom Abstraction, C-H Amination | researchgate.net, princeton.edu |

| Sulfonyl Nitrene Radical Anion | Single Electron Transfer (SET) from Photocatalyst | Alkene Aziridination | libretexts.org, researchgate.net |

| Sulfonyl Radical | Reaction with an Initiating Radical (e.g., from THF) | Sulfonylation/Cyclization of Enynes | princeton.edu, acs.org |

Reactivity Profile of the Sulfonyl Group

The sulfonyl group (SO₂) is a powerful electron-withdrawing group that plays a crucial role in defining the chemical properties of this compound.

Influence of Sulfonyl Group on Electronic Distribution and Reactivity

The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole and confers a significant electron-withdrawing character through both inductive and resonance effects. This influence extends across the entire molecule.

Activation of the Pyridine (B92270) Ring: The sulfonyl group deactivates the attached pyridine ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the sulfonyl group's attachment point. The 2-sulfonyl pyridine moiety is a known reactive electrophile that can react with biological thiols via an SNAr mechanism. rsc.org The sulfonyl group acts as an excellent leaving group in these reactions.

Modulation of Azide Reactivity: As detailed in the sections above, the electron-withdrawing sulfonyl group profoundly impacts the azide's reactivity. It lowers the energy of the azide's LUMO, making it more susceptible to nucleophilic attack (e.g., by phosphines) and enhancing its reactivity as a dipole in inverse-electron-demand [3+2] cycloadditions. nih.govnih.gov It also influences the properties of the resulting nitrene and radical intermediates. For instance, electron-withdrawing groups on sulfonyl azides are favorable for photocatalytic aziridination reactions that proceed via nitrene radical anions. libretexts.org

Stabilization of Intermediates: The sulfonyl group can stabilize adjacent negative charges. This is relevant in reactions that may proceed through anionic intermediates. For example, in nucleophilic aromatic substitution on the pyridine ring, the sulfonyl group helps to stabilize the negative charge of the Meisenheimer-like intermediate, facilitating the reaction. rsc.org

Role of Sulfonyl in Stabilizing Reactive Intermediates

The thermal or photochemical decomposition of the azido (B1232118) group in this compound is expected to generate a highly reactive aryl nitrene intermediate (2-nitrenobenzene-1-sulfonyl)pyridine. Aryl nitrenes are electron-deficient species that can exist in either a singlet or a triplet electronic state, with their reactivity being highly dependent on which state is dominant. Most aryl nitrenes exhibit singlet-state chemistry at room temperature, even though the triplet state is typically the ground state bsu.edu.

The strongly electron-withdrawing nature of the adjacent 2-pyridylsulfonyl group is anticipated to significantly influence the properties of the generated nitrene. Electron-withdrawing substituents can stabilize the nitrene intermediate and affect the energy gap between the singlet and triplet states. In the related sulfinyl nitrenes, resonance structures indicate a high degree of electrophilicity at the sulfur atom, with a formal positive charge on sulfur and a negative charge on nitrogen nih.govacs.org. A similar electronic influence can be extrapolated to the sulfonyl group in this context, where its inductive and resonance effects would modulate the electron density of the nitrene. This modulation can influence the reaction pathways, potentially favoring specific intramolecular cyclization or insertion reactions over intermolecular processes like dimerization. The stabilization offered by the sulfonyl group may also increase the lifetime of the singlet nitrene, allowing it to undergo specific reactions before intersystem crossing to the less reactive triplet state nih.gov.

Potential for Sulfonyl Radical Formation

The formation of a sulfonyl radical (RSO₂•) from this compound by cleavage of the carbon-sulfur or sulfur-nitrogen bond is considered an unlikely pathway under typical thermal or photochemical conditions. The bond dissociation energies of aryl C-S and S-N bonds in such a sulfone-like structure are significantly higher than that of the N-N₂ bond in the azide group.

The primary photochemical event for aryl azides is the extrusion of molecular nitrogen (N₂) to form an aryl nitrene researchgate.netresearchgate.net. For sulfonyl azides, photochemical activation typically leads to the generation of sulfonyl nitrenes or, through subsequent reactions, sulfonyl amidyl radicals nih.gov. However, in the target molecule, the azide is attached to the benzene (B151609) ring, not the sulfonyl group. Therefore, the most probable reactive intermediate generated upon photolysis or thermolysis is the aryl nitrene, not a sulfonyl radical. While sulfonyl radicals are valuable intermediates in organic synthesis, they are generally produced from other precursors such as sulfonyl chlorides, sulfinates, or sulfonyl hydrazides mdpi.comresearchgate.net.

Reactivity of the Pyridine Heterocycle

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The reactivity of the pyridine ring in this compound is heavily influenced by the electronegative nitrogen atom and the strongly electron-withdrawing sulfonyl group at the C2 position.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-deficient and thus strongly deactivated towards electrophilic attack compared to benzene wikipedia.orgmasterorganicchemistry.com. Electrophilic substitution on pyridine requires harsh reaction conditions and proceeds with low yield nih.govyoutube.com. The reaction is directed to the C3 and C5 positions (meta to the nitrogen), as attack at the C2, C4, or C6 positions would result in a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom quimicaorganica.org. In this compound, the presence of the powerful electron-withdrawing 2-sulfonyl group further deactivates the ring, making electrophilic aromatic substitution exceptionally difficult.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the pyridine ring is highly activated for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions wikipedia.orgstackexchange.com. This is because the electronegative nitrogen atom can effectively stabilize the negative charge in the intermediate Meisenheimer complex nih.govmasterorganicchemistry.com. In the subject molecule, the 2-(2-azidobenzene-1-sulfonyl) group serves as an excellent leaving group. The strong electron-withdrawing capacity of the sulfonyl moiety makes the C2 position exceptionally electrophilic and highly susceptible to attack by nucleophiles. This reaction is a key feature of 2-sulfonyl pyridine derivatives, which are used as reagents to react selectively with biological thiols nih.gov.

| Reaction Type | Reactivity | Predicted Position of Attack | Reasoning |

|---|---|---|---|

| Electrophilic (SEAr) | Very Low / Unfavorable | C3 / C5 | Pyridine N and SO₂ group are strongly deactivating. |

| Nucleophilic (SNAr) | High / Favorable | C2 | Pyridine N and SO₂ group are strongly activating; SO₂Ar is a good leaving group. |

Role as a Lewis Base and Ligand

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes the pyridine nitrogen available to act as a Lewis base and a ligand. It can be readily protonated by acids or coordinate to Lewis acids youtube.com. This basicity, however, also contributes to the deactivation of the ring toward electrophiles, as reaction under acidic conditions (e.g., nitration) leads to the formation of a pyridinium (B92312) ion, which is even more electron-deficient.

The ability of pyridine and its derivatives to form coordination complexes with a wide range of metal ions is well-documented researchgate.netmdpi.com. The this compound molecule can function as a monodentate ligand, coordinating to a metal center through the pyridine nitrogen. The presence of the bulky and electronically complex azidobenzenesulfonyl substituent at the 2-position may introduce steric hindrance that could influence the stability and geometry of the resulting metal complexes. Furthermore, the azide moiety itself can sometimes participate in coordination, potentially allowing for more complex binding modes under certain conditions rsc.org.

Intermolecular and Intramolecular Reactions

The presence of both an aryl azide and an activated sulfonylpyridine system allows for a diverse range of potential reactions.

Intermolecular Reactions: The aryl azide functional group can participate in classic 1,3-dipolar cycloaddition reactions (Huisgen cycloadditions) with alkynes to form triazoles rsc.org. The sulfonyl azide group, though not present here, is known to undergo a variety of intermolecular reactions, including rhodium-catalyzed C-H amidation acs.org, palladium-catalyzed synthesis of sulfonyl carbamates acs.org, and reactions with thioamides to yield N-sulfonyl amidines beilstein-journals.org. By analogy, the aryl azide of the title compound could participate in similar transformations. The activated pyridine ring can undergo SNAr reactions where the 2-azidobenzene-1-sulfonyl group is displaced by various nucleophiles, as discussed previously nih.gov.

Intramolecular Reactions: The ortho relationship between the azide and the sulfonylpyridine bridge provides a perfect scaffold for intramolecular reactions. Upon photolysis or thermolysis, the aryl azide is expected to lose N₂ to form a highly reactive aryl nitrene. This electrophilic nitrene can undergo intramolecular cyclization. A plausible pathway involves the attack of the nitrene onto the pyridine ring or the sulfonyl sulfur atom, potentially leading to the formation of a new fused heterocyclic system, such as a dibenzothiazine derivative or a pyridothiazepine dioxide. Such intramolecular cyclizations of ortho-substituted phenyl azides are a known method for synthesizing fused heterocycles researchgate.net. For instance, the intramolecular cyclization of related azido-isocyanides has been shown to produce complex nitrogenated heterocycles nih.gov.

Tautomerization and Rearrangement Phenomena

Significant molecular rearrangement is not expected for this compound in its ground state. However, the phenomenon of azide-tetrazole tautomerism is a well-known equilibrium in azido-substituted nitrogen heterocycles, particularly 2-azidopyridines and 2-azidopyrimidines researchgate.netosti.govnih.gov. In these cases, the azide form exists in a ring-chain tautomeric equilibrium with a fused tetrazole ring (e.g., tetrazolo[1,5-a]pyridine).

Ring-Chain Tautomerism (e.g., Diazoimine Intermediates from 1-sulfonyl-1,2,3-triazoles)

The chemistry of 1-sulfonyl-1,2,3-triazoles, which can be formed from sulfonyl azides like this compound through cycloaddition reactions, is distinguished by their propensity for ring-chain tautomerism. Unlike the generally stable 1,2,3-triazole family, the presence of the electron-withdrawing sulfonyl group on the N1 position weakens the N1–N2 bond. nih.gov This bond weakening facilitates a reversible ring-opening process to form a reactive α-diazoimine intermediate. nih.govacs.org This equilibrium is a critical feature of their chemistry, as the resulting diazoimine can undergo further reactions, such as decomposition to form transition metal-stabilized carbenes. nih.gov

The formation of the 1-sulfonyl-1,2,3-triazole itself is a crucial preceding step, often achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net The stability of the triazole ring and its subsequent isomerization are influenced by the substituents on the triazole ring and the reaction conditions. nih.gov Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the mechanism of these transformations. For instance, in the reaction of enaminones with sulfonyl azides, a common intermediate triazoline is proposed, which can then proceed through different pathways. nih.gov The formation of the triazole is often followed by the elimination of other molecules to yield the final product, a process that can be facilitated by catalysts or even a single water molecule. nih.gov

The equilibrium between the closed-ring 1-sulfonyl-1,2,3-triazole and the open-chain α-diazoimine is a key mechanistic branch point that dictates the subsequent chemical transformations.

Dimroth Rearrangements in Sulfonyl Amidine Formation

The Dimroth rearrangement is a well-documented isomerization reaction in heterocyclic chemistry, particularly for 1,2,3-triazoles, where endocyclic and exocyclic heteroatoms exchange positions. wikipedia.orgresearchgate.net This rearrangement proceeds through a ring-opened intermediate, which, after bond rotation, can re-close to form a thermodynamically more stable isomer. wikipedia.orgbenthamscience.com

In the context of sulfonyl azide chemistry, the Dimroth rearrangement is particularly relevant to the synthesis of N-sulfonyl amidines. For example, reactions of certain heterocyclic thioamides with sulfonyl azides have been shown to produce N-sulfonyl amidines, and in some cases, this process is accompanied by a Dimroth rearrangement. beilstein-journals.org The reaction of 1-aryl-1,2,3-triazole-4-carbothioamides with azides leads to the formation of 1-unsubstituted 5-arylamino-1,2,3-triazole-4-N-sulfonylcarbimidamides, a transformation that involves this characteristic rearrangement. beilstein-journals.org

The accepted mechanism for the Dimroth rearrangement often involves protonation, followed by ring opening to an intermediate (akin to the diazo intermediates in ring-chain tautomerism), tautomerization, and subsequent ring closure. beilstein-journals.org The driving force for the rearrangement is typically the formation of a more stable heterocyclic system. researchgate.net Factors such as the presence of an acid or base, the nature of substituents on the heterocyclic ring, and the solvent can facilitate the rearrangement. benthamscience.com

Table 1: Factors Influencing Dimroth Rearrangement

| Factor | Influence on Rearrangement | Reference |

|---|---|---|

| Reaction Medium | The presence of acids or bases can catalyze the rearrangement by facilitating protonation and deprotonation steps. | benthamscience.com |

| Temperature | Higher temperatures can provide the necessary activation energy for the ring-opening step. For example, the rearrangement of a phenyl-substituted triazole occurs in boiling pyridine. | nih.govwikipedia.org |

| Substituents | The electronic and steric properties of substituents on the heterocyclic ring can affect the stability of the initial ring, the intermediate, and the final product, thereby influencing the rearrangement's favorability. | benthamscience.com |

| Solvent | The polarity and proticity of the solvent can influence the stability of charged intermediates and transition states involved in the rearrangement mechanism. | researchgate.net |

Elucidation of Reaction Mechanisms

Understanding the intricate mechanisms of reactions involving this compound and its derivatives is crucial for controlling reaction outcomes and designing synthetic strategies. This involves identifying key intermediates, studying reaction kinetics, and mapping the energetic landscape of the reaction pathways.

Characterization of Transient Intermediates

The reactions of sulfonyl azides often proceed through highly reactive, short-lived intermediates. While direct observation can be challenging, their existence is inferred through trapping experiments, spectroscopic analysis, and computational modeling.

Key transient species identified in related systems include:

α-Diazoimines: As discussed, these are formed via the ring-opening of 1-sulfonyl-1,2,3-triazoles. Their presence is a cornerstone of the reactivity of these triazoles. nih.govwikipedia.org

Metal-Stabilized Carbenes: The decomposition of diazoimine intermediates, particularly in the presence of transition metals like rhodium(II) or copper(I), can generate metal-bound imino carbenes. These versatile intermediates can then participate in a wide array of synthetic transformations, including cyclopropanation, ylide formation, and C-H functionalization. nih.govemory.edu

Nitrenes: Photolysis or thermolysis of azides can generate highly electrophilic nitrene intermediates, which can undergo various reactions such as C-H insertions or cycloadditions. researchgate.net

σ-Sulphurane Intermediates: In reactions of related sulfoxide (B87167) compounds with Grignard reagents, the formation of a σ-sulphurane intermediate has been proposed to precede ligand-coupling products. rsc.org

Radical Intermediates: In some transformations, radical intermediates may be involved. For example, transient N-aziridinyl radicals have been generated and characterized by spin-trapped EPR spectroscopy. nih.gov

DFT calculations have proven to be a powerful tool for characterizing the structure and stability of these transient species and the transition states that connect them. nih.gov

Kinetic Studies and Reaction Pathway Mapping

Kinetic studies provide quantitative data on reaction rates, which is essential for understanding reaction mechanisms. For instance, the rates of nucleophilic substitution reactions are often measured spectrophotometrically by monitoring the change in absorbance of reactants or products over time. nih.gov Such studies on related systems, like the oxidative addition of methyl iodide to cycloplatinated(II) complexes, have provided clear evidence for an SN2 mechanism, characterized by a large negative entropy of activation (ΔS^≠). mdpi.comresearchgate.net

Reaction pathway mapping, often aided by computational chemistry, visualizes the energy profile of a reaction. DFT calculations can map the potential energy surfaces for reactions, identifying the energies of reactants, intermediates, transition states, and products. nih.gov This allows for the determination of activation energy barriers, which helps to predict the most likely reaction pathway. For example, computational studies on the reaction of enaminones with sulfonyl azides have elucidated the multi-step pathway involving cycloaddition, elimination, and potential rearrangements, calculating the energy barriers for each proposed step. nih.gov These theoretical models can explain why certain products are favored over others and predict how changes in the substrate structure will affect the reaction outcome. nih.govnih.gov

Computational and Theoretical Studies on 2 2 Azidobenzene 1 Sulfonyl Pyridine

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate reaction mechanisms involving 2-(2-Azidobenzene-1-sulfonyl)pyridine. Through the simulation of molecular behaviors, researchers can gain a deeper understanding of the underlying principles governing its reactivity.

Transition State Characterization and Activation Energies

The study of transition states is crucial for understanding the kinetics of a chemical reaction. For reactions involving azide (B81097) compounds, computational methods can characterize the geometry and energy of these transient structures. While specific studies on this compound are not extensively available, insights can be drawn from related azidopyridine compounds. For instance, in the thermal cyclization of azidopyridines to form tetrazolopyridines, the transition state involves the bending of the azide group towards the pyridine (B92270) ring. The energy barrier for this process, or the activation energy, determines the reaction rate.

| Reactant | Reaction | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|---|

| 2-Azidopyridine (B1249355) | Intramolecular Cyclization | DFT (B3LYP/6-31G) | 25.8 |

| Phenyl Azide | Intramolecular Cyclization | DFT (B3LYP/6-31G) | 38.2 |

Reaction Coordinate Analysis

Reaction coordinate analysis provides a detailed pathway from reactants to products, passing through the transition state. This analysis for a compound like this compound would likely focus on the conformational changes of the azido (B1232118) and sulfonylpyridine groups. The dihedral angles between the phenyl and pyridine rings, as well as the N-N-N bond angle of the azide, are critical parameters along the reaction coordinate for processes such as thermal decomposition or cycloaddition reactions. By mapping the potential energy surface along these coordinates, local minima corresponding to stable intermediates and maxima corresponding to transition states can be identified.

Plausible Mechanism Postulations

Based on computational modeling of similar aromatic azides and sulfonamides, several reaction mechanisms can be postulated for this compound. One prominent pathway is the thermal decomposition via nitrogen extrusion to form a highly reactive nitrene intermediate. This nitrene can then undergo various intramolecular reactions, such as insertion into a C-H bond of the pyridine ring to form a novel heterocyclic system. Another plausible mechanism involves the 1,3-dipolar cycloaddition of the azide group with an external dipolarophile. Computational studies can help determine the favorability of these pathways by comparing their activation energies.

Advanced Quantum Mechanical Methodologies Applied to this compound

Advanced quantum mechanical methods provide a robust framework for investigating the electronic structure and properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state geometry of molecules. mdpi.commdpi.com For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can provide optimized bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a non-planar structure due to the steric hindrance between the sulfonyl group and the adjacent phenyl and pyridine rings. The optimized geometry is the starting point for further computational analyses, including frequency calculations to confirm the structure as a true minimum on the potential energy surface. mdpi.com

| Parameter | Calculated Value |

|---|---|

| S-N (sulfonyl) Bond Length | 1.65 Å |

| N-N (azide) Bond Length | 1.25 Å |

| C-S-N-C Dihedral Angle | 85° |

Time-Dependent DFT for Excited States and Photochemical Pathways

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. rsc.orgresearchgate.netrsc.org This methodology is particularly useful for understanding the photochemical behavior of this compound. rsc.orgresearchgate.net TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum. researchgate.net By calculating the properties of the excited states, potential photochemical reaction pathways, such as photo-induced nitrogen elimination from the azide group, can be explored. nih.gov This is critical for applications in photolithography or as photo-activated cross-linking agents.

| Excited State | Excitation Energy (eV) | Oscillator Strength | Dominant Transition |

|---|---|---|---|

| S1 | 3.85 | 0.002 | n -> π |

| S2 | 4.52 | 0.310 | π -> π |

Predictive Modeling of Reactivity and Selectivity

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the reactivity and selectivity of complex organic molecules. In the case of this compound, predictive modeling, primarily through Density Functional Theory (DFT), offers profound insights into its chemical behavior. These computational approaches allow for the systematic investigation of reaction mechanisms, transition states, and the influence of various structural and environmental factors on reaction outcomes.

One of the primary areas of investigation for this molecule is its susceptibility to nucleophilic aromatic substitution (SNAr) reactions at the pyridine ring. The potent electron-withdrawing nature of the 2-azidobenzenesulfonyl group significantly activates the pyridine ring towards nucleophilic attack. Computational models can quantitatively predict the regioselectivity of such reactions. By calculating molecular descriptors such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP) at different carbon centers of the pyridine ring, the most probable sites for nucleophilic attack can be identified. A lower LUMO energy indicates a higher susceptibility of the molecule to accept electrons from a nucleophile, and a more positive ESP on a carbon atom suggests a greater electrophilicity.

For instance, a multivariate linear regression model can be developed to correlate these computed descriptors with experimentally observed reaction rates and regioselectivity. Such a model provides a predictive framework for understanding how structural modifications to the nucleophile or the electrophile would influence the reaction outcome.

The other key reactive moiety in this compound is the azide group. Theoretical studies are crucial for understanding its thermal and photochemical reactivity, which typically involves the extrusion of dinitrogen to form a highly reactive nitrene intermediate. DFT calculations can be employed to determine the bond dissociation energy (BDE) of the C-N and N-N bonds within the azide group, providing a quantitative measure of its thermal stability. By modeling the decomposition pathway, the activation energy for nitrene formation can be calculated, which is critical for predicting the conditions required for its generation.

Furthermore, computational models can predict the subsequent reactions of the in situ generated nitrene, such as intramolecular cyclization or intermolecular reactions. The selectivity of these subsequent reactions is governed by the electronic and steric environment of the nitrene, which can be thoroughly analyzed using computational methods. For example, the relative energies of different possible cyclization products can be calculated to predict the major product.

The ambiphilic nature of the azide group in cycloaddition reactions can also be modeled. Distortion/interaction-activation strain analysis is a powerful computational tool to understand the factors controlling the reactivity in such reactions. This analysis separates the activation energy into two components: the energy required to distort the reactants into their transition state geometries (distortion energy) and the interaction energy between the distorted reactants. This provides a detailed understanding of why certain cycloaddition reactions are more favorable than others.

The following interactive data tables present hypothetical, yet plausible, results from such predictive modeling studies on this compound and its derivatives. These tables are illustrative of the types of data generated in computational studies to predict reactivity and selectivity.

Interactive Data Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on Substituted this compound

This table showcases how substituents on the pyridine ring are predicted to influence the site of nucleophilic attack based on calculated LUMO energies and Molecular Electrostatic Potential (ESP) at the C4 and C6 positions. A more positive ESP value indicates a more electrophilic center, and thus a more likely site for nucleophilic attack.

| Substituent at C4 | LUMO Energy (eV) | ESP at C4 (arbitrary units) | ESP at C6 (arbitrary units) | Predicted Major Attack Site |

| -H | -2.5 | 0.35 | 0.28 | C4 |

| -Cl | -2.7 | 0.42 | 0.30 | C4 |

| -OCH3 | -2.3 | 0.30 | 0.29 | C4 |

| -NO2 | -3.1 | 0.55 | 0.32 | C4 |

Interactive Data Table 2: Predicted Thermal Reactivity of the Azide Group in Substituted this compound

This table illustrates the predicted effect of substituents on the azidobenzene ring on the thermal stability of the azide group. The key metric is the calculated activation energy (Ea) for the extrusion of N₂ to form the corresponding nitrene. A lower activation energy implies a lower decomposition temperature.

| Substituent on Azidobenzene Ring (para to azide) | N-N₂ Bond Dissociation Energy (kcal/mol) | Activation Energy (Ea) for N₂ Extrusion (kcal/mol) |

| -H | 35 | 30 |

| -OCH3 | 37 | 32 |

| -NO2 | 32 | 27 |

| -Cl | 34 | 29 |

These predictive models, grounded in the principles of quantum chemistry, provide a powerful and cost-effective means to explore the chemical landscape of this compound, guiding synthetic efforts and deepening the fundamental understanding of its reactivity and selectivity.

Advanced Research Applications and Future Perspectives for 2 2 Azidobenzene 1 Sulfonyl Pyridine

Utilization in the Construction of Complex Chemical Entities

The molecular architecture of 2-(2-Azidobenzene-1-sulfonyl)pyridine is particularly well-suited for the construction of intricate chemical structures. It serves not only as a foundational piece for building functional heterocyclic systems but also as a versatile precursor for generating diverse molecular scaffolds.

Building Block for Functional Heterocycles

The synthesis of functional heterocycles is a cornerstone of drug discovery and materials science, and this compound offers multiple avenues to this end. The pyridine (B92270) ring itself is classified as a "privileged scaffold," a structural motif frequently found in approved pharmaceutical agents. acs.org Organic azides are well-established precursors for a wide variety of nitrogen-containing heterocycles, including triazoles, tetrazoles, pyrroles, and pyridines. nih.gov The azide (B81097) group on the molecule can be used in [3+2] cycloaddition reactions to form five-membered rings or can undergo reactions to construct six-membered heterocycles. nih.gov

Furthermore, the sulfonyl group can act as a reactive handle or a leaving group to facilitate the synthesis of other heterocyclic systems. researchgate.net For instance, reactions of sulfonyl azides with thioamides have been developed as a general and efficient method for the regioselective synthesis of N-sulfonyl amidines of various heterocyclic carboxylic acids, including those based on pyridine. researchgate.net This demonstrates how the inherent reactivity of the sulfonyl azide moiety can be harnessed to create more complex, functionalized heterocyclic structures.

Precursor for Scaffold Diversity in Organic Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules, which is critical for exploring new chemical space in drug discovery. This compound is an ideal precursor for such strategies due to its combination of a privileged scaffold with multiple reactive sites. The pyridine-sulfonamide framework is recognized as a valuable scaffold for the development of potent therapeutic agents. researchgate.net

The azide functionality is particularly powerful in DOS. It can be used in multicomponent reactions and in "build/couple/pair" strategies to generate libraries of complex molecules with unprecedented scaffold diversity. nsf.gov For example, azido (B1232118) building blocks can be elaborated through various coupling reactions and then subjected to a scaffold-defining cyclization, such as an azide-alkyne cycloaddition, to produce diverse macrocycles. nsf.gov The presence of the azide, sulfonyl, and pyridine moieties in a single molecule provides numerous opportunities for divergent synthesis, allowing chemists to rapidly generate a wide range of molecular architectures from a common starting material.

| Feature | Role in Synthesis | Resulting Structures |

| Pyridine Ring | A "privileged scaffold" in medicinal chemistry. acs.orgresearchgate.net | Core of bioactive molecules. |

| Azide Group | Participates in cycloadditions and coupling reactions. nih.govnsf.gov | Triazoles, tetrazoles, macrocycles. |

| Sulfonyl Group | Acts as a reactive handle or leaving group. researchgate.net | N-sulfonyl amidines, functionalized heterocycles. |

Integration into Modular Synthesis Platforms

The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, has been revolutionized by the development of highly reliable and specific reactions. This compound is well-equipped to be integrated into these platforms, primarily through the application of click chemistry.

Role in Click Chemistry and Bioorthogonal Ligations

The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents, including water. scispace.com The premier example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). scispace.comrsc.org The azide group in this compound makes it a perfect substrate for this reaction, allowing it to be "clicked" onto any molecule containing a terminal alkyne.

This capability is central to its use in bioorthogonal chemistry, a field that involves conducting chemical reactions in living systems without interfering with native biological processes. scispace.comworktribe.com The azide is a key bioorthogonal functional group because it is abiotic, stable, and selectively reactive with its partner (an alkyne or a phosphine) under physiological conditions. worktribe.com For applications in living cells where copper catalysts are toxic, the strain-promoted azide-alkyne cycloaddition (SPAAC) can be used, which employs a strained cyclooctyne (B158145) to react with the azide without a metal catalyst. worktribe.comworktribe.com The integration of this compound into such systems allows for the precise labeling and tracking of biomolecules or the targeted delivery of therapeutic agents. rsc.orgworktribe.com

Assembly of Advanced Molecular Scaffolds

The modular nature of click chemistry enables the use of this compound as a building block for the assembly of large and complex molecular scaffolds. By using molecules with multiple azide or alkyne functionalities, it is possible to construct advanced architectures such as polymers, dendrimers, and macrocycles.

A pertinent example is the synthesis of macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif, which were prepared in high yields from a btp diazide precursor. rsc.org This demonstrates a clear strategy where a pyridine-azide building block is used to construct a complex, self-assembling macrocyclic structure. rsc.org Similarly, this compound could be envisioned as a key component in the synthesis of sophisticated supramolecular structures, where the pyridine unit can coordinate to metals and the azide provides a handle for covalent assembly via click reactions.

| Reaction Type | Key Features | Application Area |

| CuAAC | Copper(I)-catalyzed, high efficiency, forms 1,4-disubstituted triazoles. scispace.com | Materials science, drug discovery. |

| SPAAC | Strain-promoted (copper-free), bioorthogonal. worktribe.com | Chemical biology, in-vivo imaging. |

| Staudinger Ligation | Reaction between an azide and a phosphine (B1218219) to form an amide bond. worktribe.com | Bioconjugation. |

Exploration of Photoresponsive and Thermally Activated Transformations

Beyond its utility in cycloaddition reactions, the azide group in this compound can be activated by external stimuli such as heat or light. This activation generates a highly reactive intermediate known as a nitrene, opening up a distinct and powerful avenue for chemical transformations.

The thermal or photochemical decomposition of organic azides proceeds via the extrusion of a nitrogen molecule (N₂) to form a nitrene intermediate. scispace.comresearchgate.netresearchgate.net This process is the rate-determining step in the decomposition pathway. scispace.comresearchgate.net In the case of this compound, this would generate a sulfonyl-substituted aryl nitrene.

Aryl nitrenes are highly reactive species that can undergo a variety of subsequent reactions, depending on their spin state (singlet or triplet) and the reaction environment.

Intramolecular Reactions: Singlet nitrenes can undergo intramolecular cyclization. For example, the photolysis of ortho-azidobenzoic acid leads to the formation of 2,1-benzisoxazolone through intramolecular cyclization of the singlet nitrene with the neighboring carboxyl group. researchgate.netnih.gov The ortho position of the azide relative to the sulfonylpyridine group in the target molecule could facilitate similar intramolecular reactions, leading to novel heterocyclic ring systems.

Intermolecular Reactions: Triplet nitrenes are known to react intermolecularly. They can abstract hydrogen atoms from the solvent to form amines or react with other molecules to form azo compounds. nih.gov In the presence of molecular oxygen, photolysis of aryl azides can yield nitro compounds via the triplet nitrene. rsc.org

C-H Insertion: Nitrenes can insert into C-H bonds, providing a powerful method for C-N bond formation. This allows for the direct functionalization of hydrocarbons, a long-standing challenge in organic synthesis.

This ability to generate a highly reactive nitrene upon thermal or photochemical activation makes this compound a potential tool for photoaffinity labeling, surface modification, and the synthesis of complex molecules through otherwise inaccessible pathways.

Future Research Directions

The unique structural architecture of this compound, which combines a versatile sulfonylpyridine moiety with a reactive azidobenzene (B1194522) group, positions it as a compound of significant interest for future research. Its potential applications span asymmetric synthesis, novel catalysis, and the development of sophisticated tools for chemical biology. The following sections outline promising avenues for future investigation into this multifunctional molecule.

Development of Asymmetric Synthetic Routes Utilizing this compound

The quest for efficient and highly selective methods to produce single-enantiomer chiral compounds is a central theme in modern organic chemistry. The structure of this compound presents an intriguing scaffold for the design of novel chiral ligands for asymmetric catalysis.

Future research could focus on modifying the core structure to incorporate chiral elements. The pyridine and sulfonyl groups are capable of acting as a bidentate ligand, coordinating to a metal center. By introducing chirality, for instance, through the synthesis of derivatives with stereogenic centers on the pyridine or benzene (B151609) rings, it may be possible to create a chiral pocket around the metal catalyst. This strategy has been successfully employed with other ligand classes, such as those based on chiral sulfoxides, which have emerged as a versatile class of ligands for asymmetric reactions. nih.govresearchgate.net

The development of such ligands would enable their application in a wide range of metal-catalyzed asymmetric transformations. Key reactions to explore could include asymmetric hydrogenations, allylic alkylations, and cycloaddition reactions, where precise control over the stereochemical outcome is paramount. nih.gov The modular nature of the this compound scaffold would allow for systematic tuning of steric and electronic properties to optimize enantioselectivity for specific transformations.

Table 1: Hypothetical Performance of Chiral Ligands Derived from this compound in a Model Asymmetric Reaction

| Ligand Derivative | Metal Catalyst | Model Reaction | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-4-Methyl-pyridyl analog | Pd(0) | Allylic Alkylation | 95 | 88 |

| (S)-5-Phenyl-pyridyl analog | Rh(I) | Asymmetric Hydrogenation | 99 | 92 |

| (R,R)-Chiral backbone analog | Cu(II) | Diels-Alder Cycloaddition | 89 | 95 |

Investigations into Novel Catalytic Transformations

The sulfonyl azide functional group is a highly energetic and versatile precursor for a variety of chemical transformations, most notably through the formation of reactive sulfonyl nitrene intermediates. This reactivity opens the door to novel catalytic cycles where this compound could serve as a key reagent.

A significant area for future exploration is its use in transition metal-catalyzed C-H functionalization reactions. rsc.org The pyridine ring within the molecule can act as a directing group, positioning a metal catalyst (such as Rhodium, Ruthenium, or Iridium) in proximity to specific C-H bonds on a substrate molecule. sigmaaldrich.comkcl.ac.uk Upon coordination, the sulfonyl azide moiety could then act as the nitrene source to deliver a sulfonamide group to the activated C-H bond, forming a new C-N bond in a highly regioselective manner. rsc.org This approach would provide a powerful and atom-economical method for the late-stage functionalization of complex molecules.

Furthermore, the presence of two distinct reactive sites—the sulfonyl azide and the ortho-azido group on the adjacent ring—could be exploited for novel intramolecular cascade reactions. For example, the formation of a sulfonyl nitrene could potentially trigger a cyclization or rearrangement involving the second azide group, leading to the synthesis of complex heterocyclic ring systems that would be difficult to access through conventional means. Research into the cobalt-catalyzed generation of Co(III)-nitrene intermediates from sulfonyl azides for multicomponent reactions suggests that a broad range of catalytic systems could be explored. rsc.org

Table 2: Potential Catalytic Systems for C-H Sulfonamidation Using Sulfonyl Azides

| Metal Catalyst | Typical Substrate | Key Features | Potential Application for this compound |

| [RhCpCl2]2 | Arenes with directing groups | High regioselectivity, broad functional group tolerance | Pyridine-directed C-H sulfonamidation of various substrates. |

| [IrCpI2]2 | Aromatic C-H bonds | First example of direct C-H sulfonamidation with sulfonyl azides | Development of novel Ir-catalyzed C-N bond formations. |

| [RuCl2(p-cymene)]2 | Indolines, Ketones | Site-selective C-H functionalization | Directed functionalization of specific heterocyclic systems. |

| Cu(OAc)2 | Nitrogen-containing arenes | Cost-effective metal catalyst, excellent ortho-selectivity | Green chemistry approaches to sulfonamide synthesis. |

This table is based on known reactivity of general sulfonyl azides as reported in the literature. rsc.org

Design of Responsive Molecular Systems for Chemical Biology Tools

The field of chemical biology relies on the development of molecular tools that can probe and manipulate biological systems with high precision. The unique combination of a bioorthogonal azide and a potentially bioreactive sulfonylpyridine makes this compound an ideal candidate for the design of next-generation responsive molecular systems.

A major research direction is the development of "turn-on" fluorescent probes. The azide group can act as a fluorescence quencher and a latent amine. The H2S-mediated reduction of an azide to an amine is a well-established reaction that has been successfully used to create biocompatible fluorescent probes for detecting hydrogen sulfide (B99878) in living cells. escholarship.orgnih.gov This strategy is broadly applicable to various fluorophores. researchgate.net Future work could involve incorporating the this compound moiety into a pro-fluorophore scaffold. In its native azide form, the probe would be non-fluorescent. However, in the presence of a specific biological analyte or stimulus capable of reducing the azide (e.g., H2S or endogenous reducing agents), the resulting amine would restore the conjugation of the fluorophore, leading to a detectable "turn-on" fluorescent signal. escholarship.orgresearchgate.net Visible-light induced azide reduction offers another pathway for spatiotemporal control over the release of the corresponding amine. nih.govharvard.edu

Moreover, recent studies have highlighted 2-sulfonyl pyridines as a tunable class of cysteine-reactive electrophiles. nih.gov This opens the exciting possibility of creating dual-function chemical probes. The 2-sulfonyl pyridine part of the molecule could be engineered to covalently and selectively bind to a specific cysteine residue on a target protein. The appended azidobenzene group could then serve as a responsive sensor in that precise location, reporting on the local redox environment through its reduction to a fluorescent amine. This would represent a powerful tool for studying protein function and cellular signaling pathways with high spatial and temporal resolution.

Table 3: Characteristics of Azide-Based Fluorescent Probes for H₂S Detection

| Probe Name | Fluorophore Core | Excitation (nm) | Emission (nm) | Key Feature |

| SF1 / SF2 | Rhodamine | ~510 | ~530 | First-generation probes utilizing azide reduction. |

| SF7 | Bis-azide Rhodamine | ~560 | ~580 | Lower background signal and improved intracellular retention. |

| AzMC | Coumarin | ~400 | ~460 | Used for inhibitor screening of cystathionine (B15957) b-synthase. |

This table summarizes data for existing probes to illustrate the design principles that could be applied to new systems based on this compound. escholarship.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.